![molecular formula C16H10ClFN2OS B13379208 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B13379208.png)
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring. Common reagents used in this synthesis include thiosemicarbazide and acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
The compound 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one, also known as C16H10ClFN2OS, is a synthetic organic molecule that belongs to the thiazolidinone family . Characterized by a thiazolidinone ring substituted with chlorophenyl and fluorophenyl groups, this compound is of interest in medicinal chemistry due to its potential biological activities.
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Research suggests that (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one exhibits anticancer properties, inhibiting cell proliferation in cancer cell lines like leukemia and solid tumors. Its mechanism of action may involve inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression. Similar compounds have demonstrated antimicrobial and anti-inflammatory activities, suggesting broader pharmacological potential.
Applications in Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry as a potential anticancer agent. Its structure allows for modifications to enhance efficacy and selectivity against cancer cells, and its derivatives may find applications in developing antimicrobial agents due to observed biological activities against various pathogens.
Interactions
Interaction studies have shown that this compound can effectively bind to biological targets involved in cancer cell proliferation and survival. Molecular docking studies suggest interactions with proteins associated with apoptosis and cell cycle regulation, indicating its potential as a lead compound for drug development. Further research into its pharmacokinetics and toxicity profiles is essential for evaluating its therapeutic viability.
Structural Analogues
Several compounds exhibit structural similarities to this compound:
Compound Name | Structure/Description | Biological Activity |
---|---|---|
5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | Similar thiazole structure with hydroxyl substitution | Anticancer activity in different cell lines |
(5Z)-2-(4-chlorophenylamino)-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one | Variation in benzylidene substituent | Potential anticancer properties |
Thiazolidinones | General class of compounds with thiazole rings | Broad biological activities including anticancer and anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-Chlorophenyl)imino]-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-Chlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
The presence of both chlorine and fluorine atoms in 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one makes it unique compared to other similar compounds. These halogen atoms enhance its pharmacological properties, making it more effective in its biological activities .
Biological Activity
The compound 2-[(4-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazolidine ring with a chlorophenyl and fluorobenzylidene substituent. The presence of halogen atoms (chlorine and fluorine) enhances its biological activity by influencing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, demonstrating notable effectiveness:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits an MIC as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Antibiofilm Activity : The compound has shown efficacy in reducing biofilm formation in bacterial cultures, which is crucial given the increasing resistance of biofilms to conventional antibiotics .
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies:
- Cell Proliferation Inhibition : It has been observed to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways linked to cancer progression .
- Molecular Docking Studies : Interaction studies suggest that this compound binds effectively to proteins involved in apoptosis and cell cycle regulation, positioning it as a promising lead for drug development .
Anti-inflammatory Activity
Additionally, compounds within the thiazolidin-4-one class have demonstrated anti-inflammatory effects:
- Cytokine Secretion Modulation : The compound has been evaluated for its ability to modulate cytokine secretion in inflammatory models, showing potential in reducing inflammation .
Summary of Key Studies
Properties
Molecular Formula |
C16H10ClFN2OS |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,20,21)/b14-9- |
InChI Key |
YMWCMEARQFKKKI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F |
Origin of Product |
United States |
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